molecular formula C22H18FN3O3S2 B2487126 N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260997-49-6

N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2487126
CAS No.: 1260997-49-6
M. Wt: 455.52
InChI Key: ICZJWCSCSRZKCK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18FN3O3S2 and its molecular weight is 455.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S2/c1-2-29-15-9-7-14(8-10-15)24-19(27)13-31-22-25-17-11-12-30-20(17)21(28)26(22)18-6-4-3-5-16(18)23/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZJWCSCSRZKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound can be classified as a thienopyrimidine derivative. Its structure includes:

  • Ethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Thieno[3,2-d]pyrimidine core : Known for various biological activities including antimicrobial and anticancer effects.
  • Fluorophenyl substituent : May enhance biological activity through electronic effects.

The molecular formula is C26H21FN4O3SC_{26}H_{21}FN_4O_3S with a molecular weight of approximately 478.53 g/mol.

Antimicrobial Activity

Recent studies indicate that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. The presence of the benzylcarboxamide fragment in similar compounds has been linked to enhanced antimicrobial efficacy. Research shows that compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Pseudomonas aeruginosaVariable

Anticancer Activity

The compound's thienopyrimidine backbone is associated with anticancer activity. Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanism of Action :

  • Inhibition of Kinases : Similar thienopyrimidine derivatives have been reported to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : Compounds targeting mitochondrial pathways lead to increased apoptosis in cancer cells.

Study 1: Antimicrobial Screening

A recent study screened various thienopyrimidine derivatives for antimicrobial activity. The results indicated that compounds with similar structural motifs showed promising results against Gram-positive bacteria, suggesting potential for this compound.

Study 2: Anticancer Properties

In vitro studies on related thienopyrimidine compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism involved modulation of apoptotic pathways and inhibition of growth factor signaling.

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